Triethoxy(phenoxymethyl)silane
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Overview
Description
Triethoxy(phenoxymethyl)silane is an organosilicon compound with the chemical formula C11H18O4Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the field of materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy(phenoxymethyl)silane can be synthesized through the reaction of phenoxymethyl chloride with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The reaction can be represented as follows:
C6H5OCH2Cl+HSi(OC2H5)3→C6H5OCH2Si(OC2H5)3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction is carried out in a solvent such as toluene or xylene to facilitate the mixing of reactants and the removal of by-products. The product is then purified through distillation to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Triethoxy(phenoxymethyl)silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid or acetic acid.
Condensation: Catalyzed by acids or bases, with the reaction occurring at room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as amines or alcohols are used to replace the ethoxy groups under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Triethoxy(phenoxymethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its strong bonding properties.
Mechanism of Action
The mechanism by which triethoxy(phenoxymethyl)silane exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The ethoxy groups undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds provide stability and durability to the materials in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar in structure but lacks the phenoxymethyl group.
Vinyltriethoxysilane: Contains a vinyl group instead of a phenoxymethyl group.
Methoxy(phenoxymethyl)silane: Similar but has methoxy groups instead of ethoxy groups.
Uniqueness
Triethoxy(phenoxymethyl)silane is unique due to the presence of the phenoxymethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong adhesion and compatibility with both organic and inorganic materials.
Properties
CAS No. |
61463-94-3 |
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Molecular Formula |
C13H22O4Si |
Molecular Weight |
270.40 g/mol |
IUPAC Name |
triethoxy(phenoxymethyl)silane |
InChI |
InChI=1S/C13H22O4Si/c1-4-15-18(16-5-2,17-6-3)12-14-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
InChI Key |
MEBUVXRKNQZEIR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](COC1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
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